molecular formula C8H11N3O B1449773 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol CAS No. 1220030-37-4

2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol

Cat. No. B1449773
CAS RN: 1220030-37-4
M. Wt: 165.19 g/mol
InChI Key: YZUJILQYCPEUSX-UHFFFAOYSA-N
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Description

“2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol” is a chemical compound . It is also known as “2-ETHYL-6,7-DIHYDRO-3H-PYRROLO[3,4-D]PYRIMIDIN-4(5H)-ONE” and "2-Ethyl-3,5,6,7-tetrahydro-pyrrolo[3,4-d]pyrimidin-4-one" .

Scientific Research Applications

Biological Activities

The compound belongs to the class of pyrrolopyrazine derivatives, which are nitrogen-containing heterocycles . These compounds have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Antimicrobial Properties

Pyrrolopyrazine derivatives, including “2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol”, have shown significant antimicrobial activities . They can be used in the development of new antimicrobial agents.

Anti-Inflammatory Properties

These compounds also exhibit anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases.

Antiviral Properties

Pyrrolopyrazine derivatives have shown antiviral activities . They can be used in the development of antiviral drugs.

Antifungal Properties

These compounds have demonstrated antifungal activities . They can be used in the development of antifungal agents.

Antioxidant Properties

Pyrrolopyrazine derivatives have shown antioxidant activities . They can be used in the development of antioxidant agents.

Antitumor Properties

These compounds have demonstrated antitumor activities . They can be used in the development of antitumor drugs.

Kinase Inhibitory Properties

Pyrrolopyrazine derivatives have shown kinase inhibitory activities . They can be used in the development of kinase inhibitors.

Future Directions

The future directions for “2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol” could involve further exploration of its biological activities and potential applications . Additionally, more research is needed to understand its mechanism of action .

properties

IUPAC Name

2-ethyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-7-10-6-4-9-3-5(6)8(12)11-7/h9H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUJILQYCPEUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(CNC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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